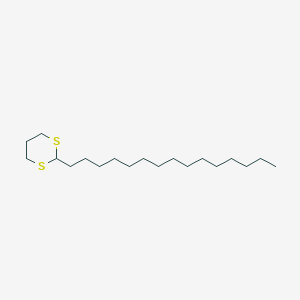

2-Pentadecyl-1,3-dithiane

描述

属性

CAS 编号 |

59014-51-6 |

|---|---|

分子式 |

C19H38S2 |

分子量 |

330.6 g/mol |

IUPAC 名称 |

2-pentadecyl-1,3-dithiane |

InChI |

InChI=1S/C19H38S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-20-17-15-18-21-19/h19H,2-18H2,1H3 |

InChI 键 |

AFDAZDZNDWAUHC-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCCCCCCCCCC1SCCCS1 |

产品来源 |

United States |

准备方法

Dithiane Ring Formation via 1,3-Propanedithiol Cyclization

The foundational method for synthesizing 1,3-dithiane involves the acid-catalyzed cyclization of 1,3-propanedithiol with formaldehyde. As demonstrated in a standardized protocol, 1,3-propanedithiol reacts with formaldehyde in the presence of boron trifluoride etherate (BF₃·OEt₂) to yield 1,3-dithiane. This reaction proceeds via thiol-aldehyde condensation, forming a six-membered ring stabilized by sulfur-sulfur interactions. For 2-pentadecyl-1,3-dithiane, this method requires substitution of formaldehyde with a pentadecyl-containing aldehyde precursor, such as pentadecanal, to introduce the alkyl chain at the 2-position.

Critical parameters include:

-

Catalyst selection : BF₃·OEt₂ enhances electrophilic activation of the aldehyde.

-

Solvent system : Anhydrous conditions in dimethoxyethane (DME) or tetrahydrofuran (THF) prevent side reactions.

-

Temperature control : Reactions are typically conducted at −60°C to room temperature to manage exothermicity.

Alkylation Approaches for Pentadecyl Chain Introduction

Wittig Reaction with Triphenylphosphonium Ylides

A prominent route to install the pentadecyl group involves Wittig olefination. In a reported synthesis, triphenyl-n-pentadecylphosphonium bromide is treated with n-butyllithium to generate a stabilized ylide, which subsequently reacts with an aldehyde to form the alkylated product. For this compound, this strategy can be adapted by using a dithiane-containing aldehyde intermediate.

-

Ylide generation : Triphenylpentadecylphosphonium bromide (39 g) and n-BuLi (1.6 M in hexanes) are combined in dry 1,2-dimethoxyethane at −30°C.

-

Aldehyde alkylation : The ylide solution is added to a cooled (−60°C) solution of the dithiane aldehyde precursor (e.g., 1,3-dithiane-2-carbaldehyde), followed by gradual warming to room temperature.

-

Workup : The crude product is extracted with ether, washed with ammonium chloride, and purified via distillation (bp 114–120°C at 0.12 mmHg) to yield the alkylated dithiane.

This method achieves a 93% yield for analogous structures, with the pentadecyl chain introduced regioselectively at the 2-position.

Alkylation of Dianion Intermediates

Strong base-mediated alkylation offers an alternative pathway. The dithiane ring’s acidity at the 2-position allows deprotonation to form a dianion, which reacts with electrophiles such as pentadecyl bromide.

-

Deprotonation : 1,3-Dithiane is treated with lithium diisopropylamide (LDA) or n-BuLi in THF at −78°C, generating a dianion.

-

Electrophilic quenching : Pentadecyl bromide (or tosylate) is added, resulting in alkylation at the 2-position.

-

Quenching and isolation : The reaction is quenched with saturated NH₄Cl, extracted with ether, and purified via crystallization or column chromatography.

One-Pot Synthesis via Dithiane Deprotection and Alkylation

Polyphosphoric Acid-Mediated Deprotection

A streamlined approach combines dithiane deprotection with in situ alkylation. Polyphosphoric acid (PPA) and acetic acid efficiently cleave dithiane protecting groups to regenerate carbonyl compounds, which can subsequently undergo re-alkylation.

Adapted method for this compound :

-

Deprotection : 1,3-Dithiane (50 mmol) is treated with PPA (1–10 g) and acetic acid (2–10 drops) at 80°C for 1–2 hr, releasing the corresponding aldehyde.

-

Reductive alkylation : The aldehyde is reacted with pentadecyl magnesium bromide (Grignard reagent) in THF, followed by oxidation to yield the alkylated dithiane.

This method circumvents intermediate isolation, improving overall efficiency (70–85% yield).

Comparative Analysis of Synthetic Routes

Characterization and Validation

Spectroscopic Data

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water) confirms >97% purity for industrial-grade samples.

Industrial-Scale Considerations

化学反应分析

反应类型

2-十五烷基-1,3-二硫杂环己烷会发生各种化学反应,包括:

氧化: 二硫杂环己烷环中的硫原子可以被氧化形成亚砜或砜。

还原: 二硫杂环己烷环可以被还原形成相应的硫醇或烃。

常用试剂和条件

氧化: 常用的氧化剂包括过氧化氢和间氯过氧苯甲酸。

还原: 使用诸如氢化铝锂和硼氢化钠之类的还原剂。

取代: 通常使用有机锂试剂和格氏试剂等亲核试剂.

主要产物

氧化: 亚砜和砜。

还原: 硫醇和烃。

科学研究应用

Scientific Research Applications

1. Synthesis of Natural Products

2-Pentadecyl-1,3-dithiane serves as a crucial intermediate in the synthesis of complex natural products. Dithianes are often utilized for their ability to mask carbonyl functionalities, enabling selective reactions that lead to the formation of various bioactive compounds. For instance, they have been employed in the total synthesis of immunosuppressants and antibiotics. The strategic use of dithianes allows for the construction of intricate molecular architectures while maintaining high levels of stereoselectivity and yield .

2. Role in Organometallic Chemistry

The compound can also participate in organometallic reactions. For example, 2-lithio-1,3-dithiane derivatives can be generated from this compound and subsequently used in reactions with various electrophiles to form functionalized products. This property makes dithianes valuable for constructing complex organic molecules .

3. Applications in Medicinal Chemistry

Recent studies have highlighted the potential of 1,3-dithianes, including this compound, as bioisosteres for aromatic rings in medicinal chemistry. Their incorporation into drug candidates may enhance pharmacological properties by improving solubility and metabolic stability . The ability to modify dithiane derivatives further expands their utility in drug design.

Case Studies

Case Study 1: Total Synthesis of FK-506

In a notable case study, researchers utilized this compound as a key intermediate in the total synthesis of FK-506 (tacrolimus), an immunosuppressant drug. The synthesis involved deprotonation of the dithiane followed by coupling with various electrophiles to construct complex molecular frameworks efficiently .

Case Study 2: Synthesis of Antibiotics

Another significant application is found in the synthesis of antibiotics such as penicillin derivatives. The dithiane moiety facilitates the formation of critical intermediates that are otherwise challenging to synthesize due to steric hindrance or functional group incompatibility . This approach has led to high yields and enantioselectivity in antibiotic production.

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Natural Product Synthesis | Used as an intermediate for bioactive compounds like antibiotics | High yields and stereoselectivity achieved |

| Organometallic Chemistry | Participates in reactions to form functionalized products | Versatile reactivity with electrophiles |

| Medicinal Chemistry | Acts as a bioisostere for aromatic rings | Improved solubility and metabolic stability |

作用机制

2-十五烷基-1,3-二硫杂环己烷的作用机制涉及它在各种化学反应中充当亲核试剂或亲电试剂的能力。二硫杂环己烷环中的硫原子可以稳定碳负离子,使其成为有机合成中的多功能中间体。 该化合物还可以通过其硫原子与分子靶标相互作用,潜在地影响生物途径 .

相似化合物的比较

Comparison with Similar Compounds

The 1,3-dithiane scaffold is highly versatile, with substituent variations dictating reactivity, physical properties, and applications. Below is a detailed comparison of 2-pentadecyl-1,3-dithiane with structurally related compounds:

Table 1: Comparative Analysis of 1,3-Dithiane Derivatives

Key Findings

Structural and Reactivity Differences: Alkyl vs. Aromatic Substituents: The pentadecyl group in this compound enhances lipophilicity and stability in nonpolar environments, whereas aryl substituents (e.g., 2-phenyl-1,3-dithiane) introduce π-π interactions, affecting crystallization and dipole-dipole interactions in oxides . Sulfur Reactivity: Desulfurization efficiency varies with substituent bulk. For example, trisdithiane derivatives (with three sulfur atoms) face challenges during desulfurization due to steric hindrance, unlike monosubstituted analogs .

Synthetic Utility :

- This compound is critical for synthesizing meromycolic acid, a mycobacterial lipid, via sequential alkylation and hydrolysis .

- 2-Propenyl-1,3-dithiane enables concise routes to γ-lactones and pyrrolizidine alkaloids through nucleophilic additions and cyclizations .

- 2-Phenyl-1,3-dithiane derivatives are pivotal in spiroacetal synthesis, leveraging titanium-mediated benzylidenation for stereochemical control .

Physical Properties :

- Long alkyl chains (C15) increase melting points and reduce solubility in polar solvents compared to shorter-chain or aromatic analogs.

- Styryl-substituted derivatives (e.g., 2-(2-phenylethenyl)-1,3-dithiane) exhibit extended conjugation, influencing UV-vis absorption and reactivity in photochemical applications .

生物活性

2-Pentadecyl-1,3-dithiane is an organosulfur compound characterized by its unique structure, which includes a pentadecyl group attached to a dithiane ring. This compound has garnered attention in scientific research due to its potential biological activities and applications in organic synthesis. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C19H38S2

- Molecular Weight : 330.6 g/mol

- IUPAC Name : this compound

- CAS Number : 59014-51-6

| Property | Value |

|---|---|

| Molecular Formula | C19H38S2 |

| Molecular Weight | 330.6 g/mol |

| IUPAC Name | This compound |

| CAS Number | 59014-51-6 |

The biological activity of this compound is largely attributed to its ability to act as both a nucleophile and electrophile in various chemical reactions. The sulfur atoms in the dithiane ring can stabilize carbanions and interact with biological targets, potentially influencing cellular pathways and processes.

Antioxidant Properties

Research indicates that compounds containing sulfur, such as this compound, may exhibit antioxidant properties. These properties are crucial for mitigating oxidative stress in biological systems. A study highlighted the role of dithiane derivatives in reducing reactive oxygen species (ROS), suggesting that such compounds could be beneficial in preventing oxidative damage in cells .

Anti-inflammatory Effects

In vitro studies have demonstrated that extracts containing dithiane compounds can inhibit nitric oxide (NO) production in macrophages, indicating potential anti-inflammatory effects. The inhibition of NO production is significant as excessive NO is associated with inflammatory responses .

Study on Dithiane Derivatives

A study focused on various dithiane derivatives evaluated their effects on cell viability and inflammatory markers. Results showed that specific derivatives exhibited significant cytoprotective effects against oxidative stress-induced damage in RAW 264.7 cells. For instance, treatment with this compound resulted in reduced cytotoxicity compared to controls .

Synthesis and Application

The synthesis of this compound involves alkylation reactions using appropriate alkyl halides and has been utilized as a building block for more complex organic molecules. Its unique structure allows for specific interactions with biomolecules, making it a candidate for further exploration in medicinal chemistry .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound | Structure Type | Notable Activity |

|---|---|---|

| 1,3-Dithiane | Parent Compound | Basic nucleophilic activity |

| 2-Heptadecyl-1,3-dithiane | Similar Structure | Comparable reactivity |

| 2-(2-Methylphenyl)-1,3-dithiane | Aromatic Derivative | Enhanced solubility |

Research Applications

The potential applications of this compound extend beyond basic research:

- Organic Synthesis : Utilized as a versatile building block for synthesizing complex organic molecules.

- Pharmaceutical Development : Investigated for therapeutic properties due to its biological activity.

- Industrial Chemistry : Employed in the production of specialized compounds where hydrophobic interactions are critical.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。